Silyldichloromethane
Description
Properties
Molecular Formula |
CHCl2Si |
|---|---|
Molecular Weight |
112.01 g/mol |
InChI |
InChI=1S/CHCl2Si/c2-1(3)4/h1H |
InChI Key |
PHPGVAUWJURZEP-UHFFFAOYSA-N |
Canonical SMILES |
C([Si])(Cl)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of Silyldichloromethane
Alcoholysis Reactions of Silyldichloromethane
Alcoholysis, a specific type of solvolysis where an alcohol acts as the nucleophile, is a key reaction for this compound. wikipedia.org This process involves the breaking of the silicon-chlorine bond and the formation of a new silicon-oxygen bond, leading to the synthesis of various alkoxysilanes. The nature of the alcohol and the reaction conditions significantly influence the kinetics and thermodynamics of these reactions.
Experimental Investigations of Alcoholysis Kinetics and Thermodynamics
Experimental studies on the alcoholysis of this compound, while not extensively detailed in the provided results, are crucial for understanding reaction rates and equilibrium positions. The kinetics of these reactions are typically influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. acenet.edu Thermodynamic considerations, such as the change in Gibbs free energy (ΔG°), determine the spontaneity and extent of the reaction. libretexts.org
Table 1: Factors Influencing Alcoholysis Reactions
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
| Temperature | Increases reaction rate | Can shift equilibrium depending on the reaction's enthalpy change (ΔH°) |
| Concentration | Higher concentration of reactants generally increases the rate | Affects the position of equilibrium according to Le Chatelier's principle |
| Catalyst | Increases reaction rate by lowering the activation energy | Does not affect the equilibrium position |
| Alcohol Structure | Steric hindrance and nucleophilicity of the alcohol affect the rate | The stability of the resulting alkoxysilane influences the equilibrium |
Unveiling Reaction Mechanisms in this compound Alcoholysis
The alcoholysis of this compound likely proceeds through a nucleophilic substitution mechanism at the silicon center. wikipedia.org The specific pathway, whether it is a concerted (SN2-like) or a stepwise (SN1-like) mechanism, depends on the reaction conditions and the structure of the alcohol.
In a multi-step reaction, intermediates are relatively stable species that exist in energy minima between transition states. reddit.comsolubilityofthings.comyoutube.com Transition states, on the other hand, are high-energy, transient configurations at the peak of an energy barrier that cannot be isolated. reddit.comsolubilityofthings.comyoutube.com
For the alcoholysis of this compound, a possible mechanism involves the formation of a pentacoordinate silicon intermediate. In a stepwise pathway, the alcohol molecule would attack the silicon atom, leading to the formation of this intermediate. This intermediate would then lose a chloride ion to form the product. The transition states would represent the energy maxima on the reaction coordinate diagram corresponding to bond formation and bond breaking. libretexts.org
Table 2: Comparison of Transition States and Intermediates
| Feature | Transition State | Intermediate |
| Energy Level | Energy maximum (peak) libretexts.orgreddit.com | Local energy minimum (valley) libretexts.orgreddit.com |
| Lifetime | Extremely short-lived solubilityofthings.com | Can have a finite lifetime reddit.com |
| Isolation | Cannot be isolated youtube.com | Sometimes isolable youtube.com |
| Role in Reaction | Represents the point of maximum energy barrier solubilityofthings.com | A stable species formed between reaction steps solubilityofthings.com |
Hydrolysis and Condensation Reactions of this compound
Hydrolysis of this compound is a crucial reaction that leads to the formation of silanols, which are key precursors for polysiloxanes. wikipedia.orgscispace.com This process is fundamental to the synthesis of silicone polymers.
Pathways to Polymethylhydrosiloxane (B1170920) Formation from this compound
The synthesis of polymethylhydrosiloxane (PMHS) from this compound (referred to as methyldichlorosilane (B44661) in some sources) begins with its hydrolysis. wikipedia.orgxjysilicone.com The hydrolysis of the Si-Cl bonds in this compound by water yields methylsilanetriol (B1219558) (MeSi(OH)₃) and hydrochloric acid. wikipedia.orgscispace.com
n MeSiHCl₂ + n H₂O → [MeSiHO]n + 2n HCl wikipedia.org
Following hydrolysis, the resulting unstable silanol (B1196071) intermediates undergo condensation reactions. In these reactions, a bond is formed between two silicon atoms via an oxygen atom (a siloxane bond, Si-O-Si), with the elimination of a water molecule. This polymerization process, involving repeated condensation steps, leads to the formation of the linear polymethylhydrosiloxane polymer. scispace.comxjysilicone.com The structure of PMHS consists of a repeating [-CH₃(H)Si-O-] unit. wikipedia.org
The reaction conditions, such as temperature and the presence of catalysts, can influence the structure and molecular weight of the resulting PMHS. For instance, heating the initial mixture of cyclic silanes formed from hydrolysis in the presence of hexamethyldisiloxane (B120664) can generate the linear polysiloxane. xjysilicone.commsu.edu
Dechlorination Processes and Methylsilylene Generation from this compound
The dechlorination of this compound (CH₃SiHCl₂) is a significant reaction pathway, primarily explored for the synthesis of silicon-containing polymers. This process typically involves reacting this compound with alkali metals, which leads to the formation of reactive intermediates, most notably methylsilylene (CH₃SiH).
One of the most common methods for the dechlorination of this compound is through Wurtz-type coupling, involving its condensation with molten sodium in a high-boiling hydrocarbon solvent like toluene. This reaction proceeds via a complex mechanism that is believed to involve the formation of silylene intermediates. The sodium metal reductively cleaves the silicon-chlorine bonds. The highly reactive silyl (B83357) radicals or anions formed can then undergo further reactions, including the elimination of a second chlorine atom to generate the silylene, CH₃SiH.
This methylsilylene is a transient species that readily undergoes insertion into Si-H, Si-Si, or Si-C bonds, or dimerizes and polymerizes. The condensation of CH₃SiHCl₂ with sodium yields polysilanes, which are polymers with a silicon backbone. researchgate.netcolab.ws The general structure of these polymers can be represented as ((CH₃SiH)ₓ(CH₃Si)ᵧ)ₙ. researchgate.net The pyrolysis of these polysilanes in an inert atmosphere, such as argon, can lead to the formation of silicon carbide (SiC) and elemental silicon. researchgate.net
The generation of methylsilylene can also be inferred from studies on the pyrolysis of polysilanes derived from this compound. The thermal degradation of these polymers is thought to proceed through the formation of silylene species, which then undergo rearrangement and cross-linking reactions. researchgate.net
While direct spectroscopic observation of methylsilylene generated from this compound under these conditions is challenging due to its high reactivity, its formation is a well-accepted mechanistic step to explain the observed polymeric products. The reaction pathway is influenced by factors such as the reaction temperature, the nature of the alkali metal, and the solvent system.
Transformations for Methylmonochlorosilane Synthesis Utilizing Silyldichlorosilanes
The selective synthesis of methylmonochlorosilane (CH₃SiH₂Cl) from silyldichlorosilanes, such as this compound, is a crucial transformation in organosilicon chemistry. Methylmonochlorosilane is a valuable precursor for various silicon-based materials. Several strategies have been developed to achieve this conversion, ranging from redistribution reactions to more selective catalytic methods.
One established method is the redistribution or disproportionation reaction of this compound. In the presence of a suitable catalyst, such as certain anion-exchange resins, this compound can undergo a redistribution of its substituents to form methylmonochlorosilane and methyltrichlorosilane (B1216827) (CH₃SiCl₃). This equilibrium-driven process often results in a mixture of products, requiring subsequent separation.
More recently, highly selective methods have been developed using transition metal catalysis. A notable example is the palladium-catalyzed cross-coupling reaction of dichlorosilanes with organoaluminum reagents. sci-hub.senih.gov This approach allows for the selective methylation of various dichlorosilanes to yield the corresponding monochlorosilanes with high efficiency. sci-hub.senih.gov
In a typical procedure, a combination of a palladium catalyst, such as [Pd(C₃H₅)Cl]₂, and a phosphine (B1218219) ligand like DavePhos is used. sci-hub.senih.gov This catalytic system facilitates the selective methylation of this compound using an organoaluminum reagent like dimethylaluminum chloride (Me₂AlCl). sci-hub.se The reaction demonstrates high selectivity for the formation of methylmonochlorosilane, minimizing the production of over-methylated byproducts. sci-hub.se This method is advantageous as it can be applied to a variety of di-, tri-, and even tetrachlorosilanes, offering a general route to valuable organosilicon building blocks from readily available starting materials. sci-hub.senih.gov
The table below summarizes the key transformations for the synthesis of methylmonochlorosilane from silyldichlorosilanes.
| Starting Material | Reagents/Catalyst | Product | Key Features |
| This compound (CH₃SiHCl₂) | Anion-exchange resin | Methylmonochlorosilane (CH₃SiH₂Cl) and Methyltrichlorosilane (CH₃SiCl₃) | Equilibrium-driven redistribution reaction, mixture of products. |
| This compound (CH₃SiHCl₂) | [Pd(C₃H₅)Cl]₂ / DavePhos, Me₂AlCl | Methylmonochlorosilane (CH₃SiH₂Cl) | Highly selective catalytic methylation, high yields of the desired product. sci-hub.senih.gov |
| Various Dichlorosilanes | [Pd(C₃H₅)Cl]₂ / DavePhos, Organoaluminum reagents | Corresponding Monochlorosilanes | General and selective method applicable to a range of chlorosilanes. sci-hub.senih.gov |
These advanced catalytic methods represent a significant step forward in the controlled synthesis of specific organosilicon compounds, moving away from less selective, equilibrium-controlled processes.
Computational and Theoretical Chemistry of Silyldichloromethane
Quantum Chemical Investigations of Silyldichloromethane Molecular Structure and Energetics
Quantum chemical calculations have become a cornerstone in elucidating the fundamental properties of molecules like this compound. These methods allow for a detailed examination of the molecule's electronic structure, geometry, and energy landscape.
A variety of ab initio and Density Functional Theory (DFT) methods have been employed to investigate this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. For this compound, calculations have been performed using the MP2 method with correlation-consistent polarized valence triplet-zeta basis sets to determine its anharmonic force field. ustc.edu.cn
DFT methods, which approximate the complex many-electron problem by focusing on the electron density, have also been applied to study this compound. For instance, the BHLYP functional with a 6-311+G** basis set has been used to explore its reaction pathways. researchgate.net These computational approaches are crucial for obtaining detailed information about the molecule's geometry, vibrational frequencies, and other electronic properties.
Table 1: Selected Computational Methods Applied to this compound
| Method | Basis Set | Properties Investigated |
| MP2 | correlation-consistent polarized valence triplet-zeta | Anharmonic force field, dipole moments, infrared vibrational transitions ustc.edu.cn |
| UQCISD | 6-311+G | Reaction path for hydrogen abstraction researchgate.net |
| BHLYP (DFT) | 6-311+G | Reaction path for hydrogen abstraction researchgate.net |
| CASSCF | cc-pVDZ | Stationary point geometries and harmonic frequencies for thermal decomposition acs.org |
| CCSD(T) | a-cc-pVTZ | Accurate energetics for thermal decomposition acs.org |
This table is interactive. You can sort and filter the data.
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations of the anharmonic force field and dipole moment functions enable the prediction of infrared vibrational transitions. ustc.edu.cn For this compound, 61 band centers and their intensities have been derived from infrared spectra and compared with calculated values, showing reasonable agreement. ustc.edu.cn
While specific theoretical studies on the vacuum ultraviolet (VUV) absorption spectra of this compound are not extensively detailed in the provided search results, the general approach involves using time-dependent DFT (TD-DFT) or other excited-state methods to calculate vertical excitation energies and oscillator strengths. nih.gov These calculations provide insights into the electronic transitions that give rise to the absorption features in the VUV region.
Reaction Pathway Analysis and Mechanistic Validation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.
Theoretical calculations play a crucial role in validating and complementing experimental findings. For instance, in the study of the hydrogen abstraction reaction SiH₂Cl₂ + H → SiHCl₂ + H₂, both high-level ab initio (UQCISD) and DFT (BHLYP) methods were used to calculate the reaction path and rate constants. researchgate.net The calculated results can be compared with experimental kinetic data to validate the proposed mechanism.
Similarly, the thermal decomposition of dichlorosilane (B8785471) has been investigated computationally, providing barrier heights for different decomposition channels. acs.org These theoretical predictions can be compared with experimental studies on the thermal stability and decomposition products of this compound, offering a deeper understanding of the underlying chemical processes. The calculated barrier heights for the decomposition of dichlorosilane are presented in the table below.
Table 2: Calculated Barrier Heights for the Thermal Decomposition of Dichlorosilane (SiCl₂H₂) acs.org
| Reaction Pathway | Calculated Barrier Height (kcal/mol) |
| SiCl₂H₂ → SiCl₂ + H₂ | 77.2 |
| SiCl₂H₂ → SiClH + HCl | 74.8 |
This table is interactive. You can sort and filter the data.
The agreement between theoretical predictions and experimental observations provides strong support for the accuracy of the computational models and enhances confidence in their predictive capabilities for systems where experimental data may be scarce or difficult to obtain.
Advanced Materials Synthesis and Applications Utilizing Silyldichloromethane Precursors
Development of Polysiloxanes and Related Polymeric Materials
The reactivity of silyldichloromethane makes it a versatile building block for various silicon-containing polymers. Its hydrolysis and subsequent condensation are foundational processes for creating polysiloxane chains, while its derivatives can be employed in the synthesis of other polymer backbones like polymethylsilanes and polycarbosilanes.
Synthesis of Polymethylhydrosiloxane (B1170920) (PMHS) and its Architectural Control from this compound
Polymethylhydrosiloxane (PMHS) is a significant polymer synthesized from this compound, valued for the reactive Si-H bonds along its backbone. The synthesis is typically achieved through a two-stage hydrolysis-condensation process. springerprofessional.deresearchgate.net In the first stage, this compound is hydrolyzed, where water molecules replace the chlorine atoms with hydroxyl (OH) groups, forming silanol (B1196071) intermediates and releasing hydrochloric acid (HCl). researchgate.net These unstable intermediates readily undergo condensation in the second stage, where they link together by forming siloxane (Si-O-Si) bonds to create the PMHS polymer chain. researchgate.net
Architectural control over the resulting PMHS polymer is crucial for tailoring its properties for specific applications. This control can be exerted by manipulating reaction conditions. For instance, the synthesis of branched PMHS structures can be achieved by carrying out the hydrolytic polycondensation of this compound in the presence of branching agents like tetraethoxysilane (TEOS). nih.gov The choice of solvent, such as dichloromethane (B109758) (DCM) or diethyl ether (DE), also significantly influences the physical properties and chemical content of the final PMHS product. springerprofessional.deuns.ac.id Furthermore, the polymerization time and control over synthesis parameters can be adjusted to produce PMHS with specific viscosities. springerprofessional.de
Influence of this compound Precursor Characteristics on Polymer Properties
The characteristics of the this compound precursor and the synthesis conditions directly dictate the physicochemical properties of the resulting Polymethylhydrosiloxane (PMHS). Research has demonstrated that by carefully controlling the hydrolysis-condensation process of this compound (DCHS), PMHS with a range of properties can be successfully synthesized. researchgate.net
One of the key findings is the ability to produce low-viscosity PMHS. researchgate.net The ratio between the this compound precursor and the solvent used during synthesis has a significant effect on the final viscosity of the polymer. mdpi.com For example, studies have produced PMHS with viscosities ranging from 560 to 1130 mPa·s. researchgate.netresearchgate.net These properties, including surface tension and refractive index, can be tailored to be comparable to other widely used silicones, such as Polydimethylsiloxane (PDMS). researchgate.net The presence of the Si-H functional group, a direct result of using the this compound precursor, is a defining characteristic of the synthesized PMHS, confirmed through spectroscopic analysis. researchgate.net
Below is a data table summarizing the properties of monomer and polymer samples obtained from the hydrolysis-condensation of this compound.
Table 1: Physicochemical Properties of Monomer and Polymer Samples from Dichloromethylsilane (DCHS) Synthesis
| Sample Type | Property | Value Range | Reference |
|---|---|---|---|
| Monomer (from DCHS hydrolysis) | Viscosity | 28.7 - 36.4 mPa·s | researchgate.net |
| Surface Tension | 17 - 18 mN/m | researchgate.net | |
| Refractive Index | 1.3954 - 1.3958 | researchgate.net | |
| Polymer (PMHS) | Viscosity | 560 - 1130 mPa·s | researchgate.net |
| Surface Tension | 19 mN/m | researchgate.net | |
| Refractive Index | 1.3966 - 1.3970 | researchgate.net |
Formation of Polymethylsilanes and Polycarbosilanes from this compound Derivatives
Beyond polysiloxanes, derivatives of this compound are instrumental in forming polymers with different backbones, such as polymethylsilanes (containing Si-Si bonds) and polycarbosilanes (containing Si-C bonds). The synthesis of these materials often leverages the reactivity of the chloro groups attached to the silicon atom.
For instance, plasma polymerization of this compound derivatives like dichloro(methyl)phenylsilane can be used to deposit thin polymer films. researchgate.net This high-energy method allows for the formation of highly cross-linked polymer networks. The properties of these films, including mechanical constants (hardness, Young's modulus) and surface morphology, can be controlled by the process parameters and subsequent treatments like thermal annealing. researchgate.net The synthesis of more complex silane (B1218182) and siloxane copolymers can involve the hydrolysis and condensation of a mixture of precursor silanes, including derivatives of this compound. ontosight.ai The conditions of these reactions, such as temperature and the choice of catalyst, are critical in determining the final polymer's molecular weight and structure, which in turn influences its thermal stability and chemical resistance. ontosight.ai
Functionalization of Surfaces and Composite Materials with this compound Derivatives
Derivatives of this compound are widely used for the chemical modification of surfaces, altering properties such as hydrophobicity, reactivity, and biocompatibility. The fundamental principle involves the reaction of the silane's chloro groups with active sites on a substrate's surface, such as hydroxyl (-OH) groups present on glass, silica, and other mineral-based materials. acs.orgnih.gov This process forms stable covalent bonds (e.g., Si-O-surface), anchoring the silane molecule to the material. nih.gov
For example, a solution of dichlorodimethylsilane (B41323) in a solvent like dichloromethane can be used to silanize glass surfaces, effectively removing hydroxyl groups to prevent unwanted side reactions in subsequent chemical processes. acs.org This type of surface modification is crucial in applications like the synthesis of DNA microarrays, where a stable, functionalized surface is required for building biomolecular structures. nih.gov
The polymer derived from this compound, PMHS, is itself a powerful tool for surface functionalization. The Si-H bonds on the PMHS backbone are reactive sites for hydrosilation, a process that attaches organic molecules to the silicon atom. researchgate.net This allows for the creation of surfaces with desired properties, such as resistance to protein adsorption, which is valuable for microfluidic devices used in biological separations. researchgate.net Furthermore, PMHS can be used as a surface treatment agent to impart hydrophobicity; for instance, it has been shown to significantly reduce the water absorption of cement mortar. researchgate.net This functionalization can be achieved through methods that lead to a uniform monolayer coverage of the surface, with the extent of surface loading being controllable. nih.gov
Emerging Paradigms and Future Outlook in Silyldichloromethane Research
Integration of Biocatalysis in Organosilicon Chemistry for Silyldichloromethane Transformations
The integration of biocatalysis into organosilicon chemistry represents a significant frontier with the potential to revolutionize the synthesis and transformation of compounds like this compound. mdpi.comrsc.org Traditional chemical methods for modifying organosilanes often require harsh conditions and specialized catalysts, whereas biocatalysis offers the promise of highly selective reactions under mild, environmentally benign conditions. mdpi.comrsc.org
Enzyme-Mediated Reactions and Green Synthesis Strategies
The application of enzymes to mediate reactions involving organosilicon compounds is a growing field of interest. While direct enzymatic transformations of this compound are not yet widely reported, research on analogous organosilanes provides a strong foundation for future exploration. Enzymes, with their inherent chirality and high specificity, could enable enantioselective and regioselective modifications of this compound that are challenging to achieve through conventional synthetic routes.
Green synthesis strategies are at the core of biocatalysis. msu.edugreenchemistry-toolkit.org By harnessing the catalytic machinery of nature, it is possible to reduce or eliminate the use of hazardous substances and minimize waste generation. msu.edu For this compound, this could translate to enzymatic hydrolysis of the chloro groups to form silanols, or enzyme-catalyzed condensation reactions to build larger organosilicon structures. The principles of green chemistry, such as waste prevention and the use of safer solvents, are intrinsically linked to the adoption of biocatalytic methods. skpharmteco.comresearchgate.netyoutube.com
Table 1: Potential Enzyme Classes for this compound Transformations
| Enzyme Class | Potential Reaction on this compound | Advantages in Green Synthesis |
| Hydrolases | Hydrolysis of Si-Cl bonds to Si-OH | Aqueous reaction conditions, avoidance of harsh reagents. |
| Lipases | Esterification of resulting silanols | High selectivity, mild reaction conditions. |
| Oxidoreductases | Oxidation of the Si-H bond | Potential for novel functionalization. |
Innovations in Catalytic Systems for Controlled this compound Reactivity
Beyond biocatalysis, significant innovations are occurring in the development of chemical catalysts for organosilicon compounds. For dichlorosilanes, including this compound, the focus is on achieving controlled reactivity and enhancing reaction efficiency. The disproportionation of dichlorosilanes is a key reaction in the production of monosilane, a critical material in the electronics industry. rsc.org
Recent research has explored the use of fixed-bed reactors with specialized catalysts to optimize the production of high-purity dichlorosilane (B8785471) from trichlorosilane. acs.orgacs.orgresearchgate.net These systems offer improved control over reaction conditions and product distribution. Furthermore, the development of novel catalytic systems, such as those based on phosphines, has shown promise in controlling the addition of silanes to unsaturated compounds. google.com Such catalysts could be adapted to control the reactivity of the Si-H bond in this compound, enabling its selective addition to various organic molecules.
The concept of switchable catalysis, where the catalyst's activity can be turned on or off in response to an external stimulus, also presents exciting possibilities for controlling this compound reactivity. nih.govmdpi.com This approach could allow for precise temporal and spatial control over polymerization or functionalization reactions involving this compound.
Sustainable Chemical Engineering Principles for this compound Processing and Utilization
The application of sustainable chemical engineering principles is crucial for the environmentally responsible production and use of this compound. This involves a holistic approach that considers the entire lifecycle of the chemical, from its synthesis to its final application and disposal. researchgate.net
One key strategy is the intensification of processes, such as the use of reactive distillation for the production of silanes from dichlorosilanes. rsc.orgtudelft.nl Reactive distillation combines reaction and separation into a single unit, leading to significant energy savings and reduced capital costs. rsc.org This approach could be highly beneficial for the synthesis and purification of this compound and its derivatives.
Furthermore, the principles of green engineering, which focus on designing processes that are inherently safer and more efficient, are being applied to the production of chlorosilanes. msu.edu This includes minimizing the use of hazardous materials, reducing energy consumption, and designing for the recovery and recycling of byproducts. For instance, optimizing the reaction conditions in a fixed-bed reactor for dichlorosilane production can significantly improve the yield and reduce waste. acs.orgresearchgate.net The broader adoption of green chemistry principles in the chemical industry will continue to drive the development of more sustainable methods for processing and utilizing this compound. researchgate.netyoutube.com
Concluding Remarks
Recapitulation of Key Research Contributions and Advances in Silyldichloromethane Chemistry
Research on this compound has made significant contributions to both fundamental and applied chemistry. Its role as a key by-product in the industrial Direct Process for methylchlorosilanes has driven research into its efficient separation and utilization. wikipedia.orggoogle.com A significant advance has been its application as a monomer for the synthesis of specialized silicon-based polymers, including polysilanes and polycarbosilanes, which are precursors to advanced materials like silicon carbide ceramics. researchgate.netdtic.mil In the realm of organic synthesis, the utility of this compound in hydrosilylation reactions has been well-established, providing a powerful tool for the formation of C-Si bonds and the functionalization of organic molecules. mdpi.com Furthermore, theoretical studies, such as the quantum chemistry calculations on its alcoholysis, have provided valuable insights into its reactivity. researchgate.net
Prospective Avenues and Potential Impact of Future this compound Research
Future research on this compound is likely to focus on several key areas. The development of more selective and efficient catalysts for the Direct Process could allow for the targeted synthesis of this compound, increasing its availability and reducing the cost of its derivatives. In polymer chemistry, there is potential for the development of novel polymers with unique properties by copolymerizing this compound with a wider range of monomers. This could lead to new materials for applications in electronics, optics, and high-performance coatings.
In organic synthesis, the exploration of this compound in a broader range of catalytic reactions, including asymmetric hydrosilylation and various cross-coupling reactions, could lead to new synthetic methodologies. Furthermore, continued computational and theoretical studies will deepen our understanding of its reaction mechanisms and guide the design of new applications. The continued exploration of this compound chemistry holds significant promise for advancements in materials science and synthetic organic chemistry.
Q & A
Q. What are the standard synthetic routes for silyldichloromethane, and how are reaction conditions optimized?
this compound is typically synthesized via chlorination of methylsilane derivatives or by Grignard reactions involving silicon precursors. Optimization involves varying temperature (e.g., −78°C to 25°C), solvent polarity (e.g., dichloromethane vs. hexane), and stoichiometric ratios of reagents. Reaction progress should be monitored using gas chromatography (GC) or in situ FTIR spectroscopy to track intermediate formation . Purification via fractional distillation under inert atmospheres is critical due to its hygroscopic nature .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be reported?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) and gas chromatography-mass spectrometry (GC-MS) are standard. For ²⁹Si NMR, chemical shifts between −10 to +30 ppm confirm silicon bonding environments. Report coupling constants (J values) for Si–H and Si–Cl interactions. Infrared (IR) spectroscopy should highlight Si–Cl stretches near 500 cm⁻¹ and Si–H stretches around 2100–2200 cm⁻¹. Always include purity assessments (>95% by GC) and elemental analysis .
Q. How does this compound’s reactivity differ from analogous chlorosilanes in nucleophilic substitution reactions?
Compared to trichloromethylsilane, this compound exhibits slower reactivity due to reduced electrophilicity at the silicon center. Kinetic studies under controlled humidity (e.g., glovebox vs. ambient conditions) are essential to quantify hydrolysis rates. Use deuterated solvents (e.g., CDCl3) to minimize proton exchange interference in NMR-based mechanistic studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use nitrogen/vacuum-line techniques to prevent moisture exposure. Store in flame-sealed ampoules under argon. Personal protective equipment (PPE) must include acid-resistant gloves and face shields due to HCl release upon hydrolysis. Conduct hazard assessments using SDS documentation compliant with GHS standards .
Q. How can researchers identify gaps in existing literature on this compound applications?
Perform systematic reviews using databases like SciFinder or Web of Science, filtering for "this compound" AND ("synthesis" OR "reactivity"). Limit results to primary literature (e.g., Journal of Organometallic Chemistry) and exclude patents. Use PRISMA frameworks to map methodological trends and unresolved mechanistic questions .
Advanced Research Questions
Q. How can contradictory NMR data for this compound adducts be resolved?
Discrepancies often arise from solvent effects or paramagnetic impurities. Re-run experiments using rigorously dried solvents (e.g., molecular sieves) and compare against computational models (DFT calculations for expected shifts). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental designs minimize bias when studying this compound’s catalytic activity?
Use double-blind randomized trials for catalytic screening. Allocate substrates and catalysts using concealed randomization tables. Include negative controls (e.g., silane-free reactions) and report effect sizes with 95% confidence intervals. Meta-analyses of replicate datasets can identify outliers linked to methodological bias .
Q. How do steric and electronic factors influence this compound’s selectivity in cross-coupling reactions?
Design a matrix of substrates with varying steric bulk (e.g., aryl vs. alkyl groups) and electronic profiles (electron-rich vs. -poor). Monitor turnover frequencies (TOF) via kinetic profiling and correlate with Hammett parameters or Tolman electronic indices. Computational docking studies (e.g., DFT) can map transition-state geometries .
Q. What strategies improve reproducibility in this compound-mediated syntheses?
Document all experimental variables in supplemental materials, including humidity levels, stir rates, and glassware pre-treatment methods. Use centralized calibration for instruments (e.g., NMR spectrometers). Share raw datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can mechanistic ambiguities in this compound’s hydrolysis pathways be addressed?
Employ isotopic labeling (e.g., D2O for H2O) to track proton transfer steps. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Compare experimental activation energies with ab initio molecular dynamics simulations to validate proposed mechanisms .
Q. Methodological Notes
- Data Presentation : Raw spectral data (e.g., NMR FID files) must be archived in supplemental materials, while processed data (e.g., integrals, coupling constants) should appear in main tables .
- Ethical Compliance : For studies involving human subjects (e.g., toxicity assessments), obtain IRB approval and document exclusion criteria transparently .
- Literature Synthesis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during proposal stages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
